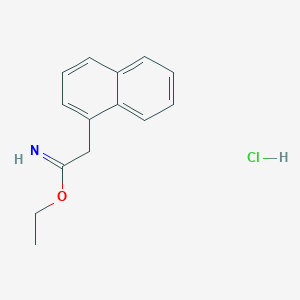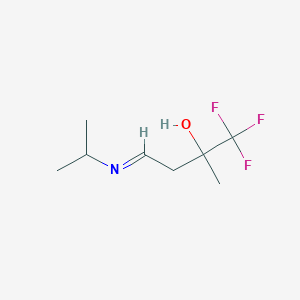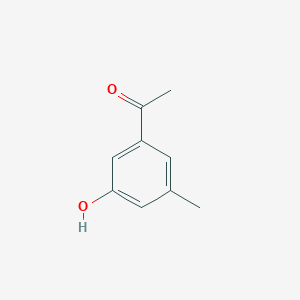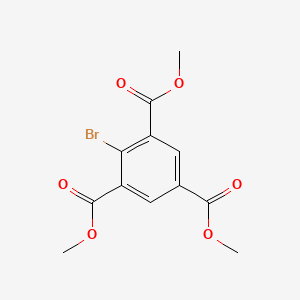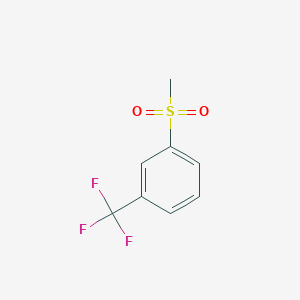
3-三氟甲基苯甲基砜
描述
3-Trifluoromethylphenylmethylsulfone is a chemical compound with the molecular formula C8H7F3O2S and a molecular weight of 224.2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Trifluoromethylphenylmethylsulfone consists of 8 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, 2 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
3-Trifluoromethylphenylmethylsulfone is a solid substance. It has a predicted melting point of 67-69°C, a predicted boiling point of 305.1°C at 760 mmHg, a predicted density of 1.4 g/cm3, and a predicted refractive index of n20D 1.46 .科学研究应用
合成和有机化学
3-三氟甲基苯甲基砜及其衍生物在有机合成中发挥着至关重要的作用,特别是在亲电芳香取代(Friedel-Crafts)反应、碳-碳和碳-杂原子键的形成以及碳和杂环结构的合成中。该化合物的质子化能力强,亲核性低,使其成为从有机分子生成阳离子物种的首选试剂。这些物种可以使用光谱方法进行检测和研究,使得三氟甲基苯甲基砜衍生物在合成新的有机化合物中非常有用 (Kazakova 和 Vasilyev,2017 年)。
催化和化学反应
三氟酰胺,包括 3-三氟甲基苯甲基砜的衍生物,因其在众多化学反应中作为试剂、催化剂或添加剂而闻名,这是因为它们具有高 NH 酸度、亲脂性和催化活性。三氟酰胺的强吸电子性质和低亲核性使其在广泛的有机反应中具有高度适应性。这些化合物不仅是催化中的关键参与者,而且在各种有机合成反应中充当氮源,为催化剂、配体和医学相关化合物提供了独特的构建模块 (Moskalik 和 Astakhova,2022 年)。
材料科学和燃料电池技术
在材料科学领域,特别是在燃料电池技术的发展中,三氟甲基苯甲基砜衍生物(如三氟甲磺酸 (CF3SO3H))显示出潜力。例如,三氟甲磺酸铒已被用于通过整合到 Nafion 结构中来制造复合膜,显示出对醇渗透性的显着降低和质子电导率的提高,这是直接醇燃料电池效率的关键因素 (Barbora 等人,2009 年)。
作用机制
Target of Action
3-Trifluoromethylphenylmethylsulfone is traditionally a nucleophilic trifluoromethylating agent . Its primary targets are arylthiolate anions .
Mode of Action
The compound acts as a trifluoromethyl radical precursor . It forms electron donor–acceptor (EDA) complexes with arylthiolate anions . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Biochemical Pathways
The compound’s interaction with its targets leads to the S-trifluoromethylation of thiophenols . This process occurs under photoredox catalyst-free conditions . Similar S-perfluoroethylation and S-perfluoro-iso-propylation of thiophenols are also achieved using the corresponding perfluoroalkyl phenyl sulfones .
Pharmacokinetics
The incorporation of a trifluoromethyl group into organic motifs has been associated with enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .
Result of Action
The s-trifluoromethylation of thiophenols could potentially alter the properties of these molecules, affecting their reactivity and interactions within the cell .
Action Environment
The compound’s mode of action, involving visible light irradiation, suggests that light conditions could potentially influence its efficacy .
生化分析
Biochemical Properties
3-Trifluoromethylphenylmethylsulfone plays a significant role in biochemical reactions, particularly in the trifluoromethylation of thiophenols. This compound can form electron donor-acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This reaction leads to the S-trifluoromethylation of thiophenols without the need for a photoredox catalyst . The interactions of 3-Trifluoromethylphenylmethylsulfone with arylthiolate anions highlight its importance in biochemical research.
Cellular Effects
3-Trifluoromethylphenylmethylsulfone has various effects on different types of cells and cellular processes. It influences cell function by participating in cell signaling pathways and affecting gene expression. The compound’s ability to form EDA complexes and undergo SET reactions under visible light irradiation suggests its potential impact on cellular metabolism and other biochemical pathways . Detailed studies on its specific cellular effects are still limited.
Molecular Mechanism
The molecular mechanism of 3-Trifluoromethylphenylmethylsulfone involves its role as a trifluoromethyl radical precursor. The compound forms EDA complexes with arylthiolate anions, leading to an intramolecular SET reaction under visible light irradiation . This reaction results in the S-trifluoromethylation of thiophenols, demonstrating the compound’s ability to act as a nucleophilic trifluoromethylating agent . The molecular interactions and enzyme inhibition or activation mechanisms of 3-Trifluoromethylphenylmethylsulfone are crucial for understanding its biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Trifluoromethylphenylmethylsulfone can change over time. The compound’s stability and degradation under various conditions are essential factors to consider. Studies have shown that the trifluoromethylthio (CF3S) group in 3-Trifluoromethylphenylmethylsulfone enhances the compound’s stability under acidic environments
Dosage Effects in Animal Models
The effects of 3-Trifluoromethylphenylmethylsulfone vary with different dosages in animal models. Understanding the dose-effect relationship is crucial for evaluating the compound’s therapeutic potential and toxicity. High doses of 3-Trifluoromethylphenylmethylsulfone may lead to adverse effects, while lower doses might be beneficial for specific biochemical applications . Detailed studies on dosage effects and threshold levels are necessary for comprehensive evaluation.
Metabolic Pathways
3-Trifluoromethylphenylmethylsulfone is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s role in trifluoromethylation reactions suggests its involvement in metabolic flux and changes in metabolite levels
Transport and Distribution
The transport and distribution of 3-Trifluoromethylphenylmethylsulfone within cells and tissues are critical for understanding its biochemical effects. The compound’s ability to form EDA complexes and undergo SET reactions indicates its potential interactions with transporters and binding proteins . Studies on its localization and accumulation in different cellular compartments are essential for a comprehensive understanding.
Subcellular Localization
The subcellular localization of 3-Trifluoromethylphenylmethylsulfone plays a significant role in its activity and function. The compound’s ability to form EDA complexes and undergo SET reactions suggests its localization in specific cellular compartments . Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its biochemical properties and interactions.
属性
IUPAC Name |
1-methylsulfonyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2S/c1-14(12,13)7-4-2-3-6(5-7)8(9,10)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUUWBSOLRFAKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251043 | |
| Record name | 1-(Methylsulfonyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43032-69-5 | |
| Record name | 1-(Methylsulfonyl)-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43032-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Methylsulfonyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{4-[(4-Fluorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone](/img/structure/B3136926.png)
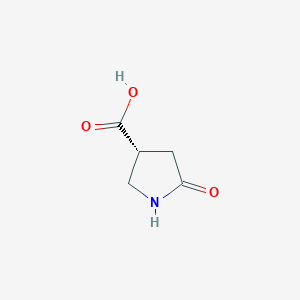
![N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide](/img/structure/B3136948.png)

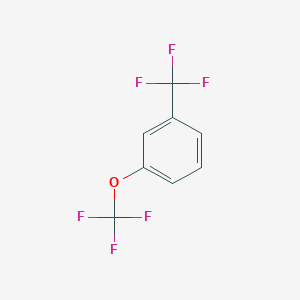
![2-Methoxy-11H-indolo[3,2-c]quinoline](/img/structure/B3136962.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B3136976.png)


